Leualacin

Description

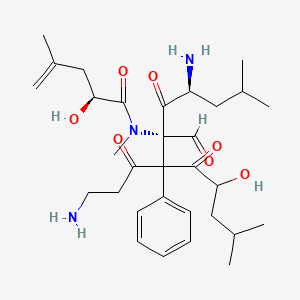

structure given in first source; fungal cyclicpentadepsipeptides isolated from HAPSIDOSPORA IRREGULARIS.

Properties

CAS No. |

128140-12-5 |

|---|---|

Molecular Formula |

C31H47N3O7 |

Molecular Weight |

573.7 g/mol |

IUPAC Name |

(2S)-N-[(4S,6S)-4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide |

InChI |

InChI=1S/C31H47N3O7/c1-19(2)15-23(33)27(39)30(18-35,34(7)29(41)25(37)17-21(5)6)31(26(38)13-14-32,22-11-9-8-10-12-22)28(40)24(36)16-20(3)4/h8-12,18-20,23-25,36-37H,5,13-17,32-33H2,1-4,6-7H3/t23-,24?,25-,30-,31?/m0/s1 |

InChI Key |

ZPYMSTAWPQJBRU-DJQJIUKYSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[C@@](C=O)(C(C1=CC=CC=C1)(C(=O)CCN)C(=O)C(CC(C)C)O)N(C)C(=O)[C@H](CC(=C)C)O)N |

Canonical SMILES |

CC(C)CC(C(=O)C(C=O)(C(C1=CC=CC=C1)(C(=O)CCN)C(=O)C(CC(C)C)O)N(C)C(=O)C(CC(=C)C)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Leualacin; |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into the Molecular Mechanism of Levofloxacin's Action on DNA Gyrase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, exerts its potent bactericidal activity by targeting essential bacterial type II topoisomerases, primarily DNA gyrase and topoisomerase IV.[1][2] This technical guide provides a comprehensive examination of the molecular interactions and functional consequences of levofloxacin's engagement with DNA gyrase. It details the formation of a stable ternary complex, the precise molecular interactions at the binding site, the resulting inhibition of enzyme function, and the induction of lethal double-strand DNA breaks. This document synthesizes quantitative data on enzyme inhibition, provides detailed experimental protocols for key assays, and uses visualizations to elucidate complex mechanisms and workflows, offering a critical resource for professionals in antimicrobial research and drug development.

Introduction to DNA Gyrase and Fluoroquinolone Action

Bacterial DNA gyrase is a unique type II topoisomerase essential for bacterial survival. It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[3][4] DNA gyrase introduces negative supercoils into DNA, a crucial process for relieving the torsional stress that arises during DNA replication and transcription.[1][5] This function is vital for chromosome condensation and the initiation of transcription.[2]

Levofloxacin, the levorotatory isomer of ofloxacin, belongs to the fluoroquinolone class of antibiotics.[6][7] Its mechanism of action is fundamentally different from other antibiotic classes like penicillins or aminoglycosides.[8] Fluoroquinolones do not bind to DNA or the enzyme alone with high affinity; instead, they selectively bind to and stabilize a transient intermediate in the enzyme's catalytic cycle—the gyrase-DNA cleavage complex.[9][10] By trapping this complex, levofloxacin inhibits the DNA re-ligation step, leading to an accumulation of double-strand breaks in the bacterial chromosome, which ultimately triggers cell death.[1][11]

The Ternary Complex: Levofloxacin-Gyrase-DNA Interaction

The bactericidal activity of levofloxacin is contingent upon the formation of a ternary complex involving the drug, DNA gyrase, and the DNA substrate.[1]

-

Gyrase-DNA Binding: DNA gyrase binds to DNA, creating a pocket suitable for drug interaction.[9]

-

Levofloxacin Intercalation: Levofloxacin then intercalates into the cleaved DNA at the interface between the DNA and the GyrA subunits.[10][12]

-

Stabilization of the Cleavage Complex: The drug stabilizes this "cleaved complex," where the DNA is covalently linked to the active site tyrosines of the GyrA subunits.[1][5] This prevents the re-ligation of the DNA strands.

-

Role of a Water-Metal Ion Bridge: A non-catalytic magnesium ion (Mg²⁺) plays a critical role in mediating the interaction. Coordinated by water molecules, this ion forms a bridge that connects the fluoroquinolone molecule to key amino acid residues within the GyrA subunit, specifically within a region known as the Quinolone Resistance-Determining Region (QRDR).[3][10]

Key residues in the QRDR of the E. coli GyrA subunit, such as serine-83 and aspartate-87, are crucial for this interaction.[10] Mutations in these residues are a primary mechanism of bacterial resistance, as they reduce the binding affinity of levofloxacin to the complex.[13]

Visualization of the Mechanism of Action

Caption: Levofloxacin traps the transient DNA cleavage complex, forming a stable ternary complex.

Quantitative Analysis of DNA Gyrase Inhibition

The inhibitory potency of levofloxacin against DNA gyrase is typically quantified by the 50% inhibitory concentration (IC₅₀), the concentration of the drug required to inhibit 50% of the enzyme's supercoiling activity. Another relevant metric is the CC₂₅, the concentration that induces cleavage in 25% of the DNA substrate. These values vary depending on the bacterial source of the enzyme.

| Bacterial Species | Enzyme Target | Parameter | Value (µg/mL) | Reference |

| Escherichia coli | DNA Gyrase | IC₅₀ | 2.50 ± 0.14 | [3][4] |

| Enterococcus faecalis | DNA Gyrase | IC₅₀ | 28.1 | [14] |

| Mycobacterium avium | DNA Gyrase | IC₅₀ | ~10-20 (estimated from graph) | [5] |

| Streptococcus pneumoniae | DNA Gyrase | CC₂₅ | >20 | [15] |

| Mycobacterium tuberculosis | DNA Gyrase | - | Low activity | [1] |

Note: The activity of levofloxacin against M. tuberculosis gyrase is noted to be low compared to other fluoroquinolones like moxifloxacin.[1]

Experimental Protocols

Investigating the interaction between levofloxacin and DNA gyrase involves several key in vitro assays.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate (e.g., plasmid pBR322) and the inhibition of this activity by levofloxacin.

Protocol:

-

Reaction Mixture Preparation: On ice, prepare a reaction mixture (final volume of 30 µL). For each reaction, combine:

-

5x Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL BSA).[5]

-

Relaxed pBR322 DNA (substrate, e.g., 0.5 µg).

-

Levofloxacin (at desired final concentrations, diluted from a stock in DMSO or water).

-

Sterile deionized water to volume.

-

-

Enzyme Addition: Add DNA gyrase enzyme (e.g., 1 Unit, the amount required to supercoil 50-90% of the substrate in the absence of inhibitor).

-

Initiate Reaction: Add ATP to a final concentration of 1 mM to start the reaction.

-

Incubation: Incubate the mixture at 37°C for 30-60 minutes.[5]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye (e.g., 5% SDS, 25% glycerol, 0.25 mg/mL bromophenol blue).[5]

-

Analysis: Load the samples onto a 1% agarose gel. Run electrophoresis at ~90V for 90 minutes. Stain the gel with ethidium bromide or another DNA stain and visualize under UV light.

-

Interpretation: Relaxed and supercoiled DNA topoisomers will separate on the gel. Inhibition is determined by the reduction in the amount of supercoiled DNA in the presence of levofloxacin compared to the no-drug control.

Visualization of Supercoiling Assay Workflow

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

DNA Cleavage Assay

This assay detects the formation of the stable ternary complex by revealing the double-strand breaks that are trapped by the drug.

Protocol:

-

Reaction Setup: Prepare a reaction mixture (final volume 30 µL) containing:

-

Cleavage Assay Buffer (similar to supercoiling buffer but without ATP, as it's not required for quinolone-induced cleavage).[16]

-

Supercoiled pBR322 DNA (substrate, e.g., 0.5 µg).[16]

-

Levofloxacin at various concentrations.

-

DNA Gyrase (typically higher concentration than in supercoiling assays, ~10x more).[16]

-

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[16]

-

Reveal Cleavage: Stop the enzymatic reaction and reveal the DNA breaks by denaturing the enzyme. Add SDS to a final concentration of 0.2% (w/v) and Proteinase K to 0.1 mg/mL.[16]

-

Second Incubation: Incubate again at 37°C for 30 minutes to allow for protein digestion.[16]

-

Sample Cleanup: Stop the reaction with EDTA and perform a chloroform/isoamyl alcohol (24:1) extraction to remove protein.[16]

-

Analysis: Add loading dye to the aqueous phase and analyze the samples on a 1% agarose gel.

-

Interpretation: The presence of a linearized plasmid DNA band indicates the formation of a stable, drug-induced double-strand break. The intensity of this band correlates with the concentration of levofloxacin.

Visualization of Cleavage Assay Workflow

Caption: Workflow for the levofloxacin-mediated DNA gyrase cleavage assay.

Consequence of Gyrase Inhibition: DNA Damage and Cell Death

The stabilization of the gyrase-DNA-levofloxacin complex is not intrinsically lethal. The lethality arises when cellular processes, particularly DNA replication, collide with these trapped complexes.[10] This collision converts the reversible complexes into permanent, double-strand DNA breaks.[10] The accumulation of these breaks overwhelms the bacterial DNA repair systems (such as the RecBCD pathway and SOS response), leading to the fragmentation of the chromosome and ultimately, bactericidal cell death.

Conclusion

Levofloxacin's mechanism of action against DNA gyrase is a well-defined process involving the formation of a drug-stabilized ternary complex. This guide has outlined the core molecular interactions, provided quantitative data on its inhibitory effects, and detailed the experimental protocols necessary to study this mechanism. A thorough understanding of this process at a technical level is paramount for the rational design of novel fluoroquinolones that can overcome existing resistance mechanisms and for the continued development of effective antimicrobial therapies. The provided visualizations and protocols serve as a practical resource for researchers dedicated to this critical field.

References

- 1. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - Tunitskaya - Acta Naturae [actanaturae.ru]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. inspiralis.com [inspiralis.com]

A Deep Dive into the Biological Activity of Levofloxacin Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of levofloxacin, a third-generation fluoroquinolone antibiotic, against Gram-positive bacteria. It delves into the core mechanisms of action, spectrum of activity with a focus on clinically relevant pathogens, and the molecular basis of resistance. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action

Levofloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3][4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and transcription.[2] In Gram-positive bacteria, while it is a target, topoisomerase IV is often the primary target.

-

Topoisomerase IV: This enzyme is essential for the decatenation of newly replicated daughter chromosomes.[1][6] Inhibition of topoisomerase IV prevents the segregation of the replicated DNA, leading to a halt in cell division and ultimately, cell death.[1][6]

Levofloxacin stabilizes the complex formed between these enzymes and the bacterial DNA, leading to the formation of double-stranded DNA breaks.[7] This triggers a cascade of events within the bacterial cell, culminating in its death.

Figure 1: Mechanism of action of Levofloxacin.

Spectrum of Activity

Levofloxacin demonstrates a broad spectrum of activity against many clinically significant Gram-positive pathogens.[8][9][10] It is often referred to as a "respiratory quinolone" due to its enhanced activity against Streptococcus pneumoniae.[1][2]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of levofloxacin against key Gram-positive bacteria, as represented by Minimum Inhibitory Concentration (MIC) values. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Levofloxacin MICs for Staphylococcus aureus

| Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Methicillin-Susceptible (S. aureus) | 0.15 | 0.3 | 0.25 - >0.5 | [11][12][13] |

| Methicillin-Resistant (S. aureus) | - | - | - |

Table 2: Levofloxacin MICs for Streptococcus pneumoniae

| Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Penicillin-Susceptible | 0.5 - 1 | 1 | 0.5 - 2 | [11][14][15][16] |

| Penicillin-Resistant | 1 | 1.5 | 0.5 - 2 | [16][17] |

Table 3: Levofloxacin MICs for Enterococcus faecalis

| Strain Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| General Isolates | - | - | ≤2 (Susceptible) | [18] |

Note: MIC values can vary depending on the testing methodology and the specific isolates studied.

Mechanisms of Resistance

Bacterial resistance to levofloxacin can emerge through several mechanisms, primarily involving alterations in the drug targets or reduced drug accumulation.[2][3]

-

Target Site Mutations: Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common mechanisms of high-level resistance.[3][19] These mutations alter the enzyme structure, reducing the binding affinity of levofloxacin.

-

Efflux Pumps: Overexpression of chromosomally encoded efflux pumps, such as NorA, NorB, and NorC in Staphylococcus aureus, can actively transport levofloxacin out of the bacterial cell.[19][20] This reduces the intracellular drug concentration to sub-inhibitory levels.[19]

Figure 2: Key mechanisms of resistance to Levofloxacin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of levofloxacin against Gram-positive bacteria based on the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Figure 3: Workflow for MIC determination.

Detailed Steps:

-

Preparation of Levofloxacin Stock Solution: Prepare a stock solution of levofloxacin of known concentration in a suitable solvent.

-

Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Broth Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of levofloxacin in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well is typically 100 µL.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of levofloxacin that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamics of an antimicrobial agent, specifically its bactericidal or bacteriostatic activity over time.

Detailed Steps:

-

Preparation: Prepare tubes containing CAMHB with various concentrations of levofloxacin (e.g., 0.5x, 1x, 2x, and 4x the MIC). Also, prepare a growth control tube without the antibiotic.

-

Inoculation: Inoculate each tube with a starting bacterial inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each levofloxacin concentration and the growth control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.[21]

DNA Gyrase and Topoisomerase IV Inhibition Assay

These assays are crucial for studying the direct interaction of levofloxacin with its target enzymes. A common method involves assessing the inhibition of the supercoiling activity of DNA gyrase.

Detailed Steps:

-

Reaction Mixture: Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA (as the substrate), ATP, and a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of levofloxacin to the reaction mixtures. Include a control reaction without the inhibitor.

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a mixture of SDS and proteinase K).

-

Agarose Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling will be evident by a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of levofloxacin. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can then be determined.[22]

Conclusion

Levofloxacin remains a potent antibiotic against a wide range of Gram-positive bacteria, primarily due to its effective inhibition of DNA gyrase and topoisomerase IV. Understanding its mechanism of action, spectrum of activity, and the molecular basis of resistance is paramount for its judicious clinical use and for the development of novel antimicrobial strategies to combat the growing threat of antibiotic resistance. The standardized protocols provided in this guide serve as a foundation for consistent and reproducible research in this critical area.

References

- 1. Levofloxacin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. flarer.ch [flarer.ch]

- 5. medchemexpress.com [medchemexpress.com]

- 6. toku-e.com [toku-e.com]

- 7. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Levofloxacin: a review of its use in the treatment of bacterial infections in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Levoflox 500 - Uses, Side Effects, Composition, Dosage & Price [pacehospital.com]

- 11. Pharmacokinetics and Pharmacodynamics of Levofloxacin against Streptococcus pneumoniae and Staphylococcus aureus in Human Skin Blister Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. The susceptibility of Streptococcus pneumoniae to levofloxacin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Mechanisms of and Risk Factors for Fluoroquinolone Resistance in Clinical Enterococcus faecalis Isolates from Patients with Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Screening of Levofloxacin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections.[1][2][3] Its broad-spectrum bactericidal activity targets both Gram-positive and Gram-negative bacteria.[1][4] The primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination; their inhibition leads to double-stranded DNA breaks and ultimately, bacterial cell death.[4]

Despite its efficacy, the rise of antibiotic resistance necessitates the development of new antibacterial agents.[7] The synthesis of levofloxacin analogs is a key strategy to overcome resistance, enhance antimicrobial potency, broaden the spectrum of activity, and potentially reduce side effects.[7] Modifications to the levofloxacin scaffold, particularly at the C-7 piperazinyl ring and the C-3 carboxylic acid group, have been explored to create novel derivatives with improved pharmacological profiles.[7][8] Furthermore, recent studies have revealed the potential of fluoroquinolone analogs as anticancer agents, expanding the therapeutic scope of this chemical class.[9][10][11]

This technical guide provides an in-depth overview of the synthesis and screening of levofloxacin analogs, offering detailed experimental protocols, structured data presentation, and visual diagrams of key workflows and pathways.

Synthesis of Levofloxacin Analogs

The chemical modification of the levofloxacin structure is a versatile approach to generating novel analogs. The most frequently targeted positions for modification are the C-7 piperazine ring and the C-3 carboxylic acid group, as substituents at these positions significantly influence the antibacterial potency, spectrum, and safety profiles.[7]

General Synthetic Strategies

-

Modification at the C-7 Position: The N-4 position of the piperazine ring is amenable to nucleophilic substitution reactions. A common strategy involves the reaction of N-desmethyl levofloxacin with various electrophiles, such as alkyl or aryl halides, to introduce diverse functionalities.[12]

-

Modification at the C-3 Carboxylic Acid Group: The carboxylic acid moiety can be converted into amides, esters, or hydrazides. For instance, amide derivatives can be synthesized by reacting levofloxacin with amines in the presence of a coupling agent or after converting the carboxylic acid to an acid chloride.[8]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Piperazinyl Analogs [12]

This protocol describes the synthesis of N-substituted analogs of levofloxacin via a nucleophilic reaction of N-desmethyl levofloxacin with thienylethyl bromide derivatives.

-

Materials: N-desmethyl levofloxacin, thienylethyl bromide derivatives, sodium bicarbonate (NaHCO₃), dimethylformamide (DMF).

-

Procedure:

-

A mixture of the thienylethyl bromide derivative (0.55 mmol), N-desmethyl levofloxacin (174 mg, 0.5 mmol), and NaHCO₃ (42 mg, 0.5 mmol) in DMF (5 mL) is prepared.

-

The mixture is stirred at room temperature for 6–10 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, water (20 mL) is added to the reaction mixture.

-

The resulting precipitate is filtered, washed with water, and crystallized from a methanol-chloroform mixture (9:1) to yield the final compound.

-

Protocol 2: Synthesis of C-3 Carboxamide Derivatives [8]

This protocol details the formation of an amide at the C-3 carboxylic acid group of levofloxacin.

-

Materials: Levofloxacin, dry chloroform, triethylamine, ethyl chloroformate, diethylamine, 5% Na₂CO₃ solution, saturated sodium chloride solution, anhydrous MgSO₄.

-

Procedure:

-

Levofloxacin (2.8 mmol, 1 gram) is dissolved in dry chloroform (25 mL) containing triethylamine (2.8 mmol, 0.4 mL).

-

The mixture is cooled in an ice bath to 0 to -5°C.

-

Ethyl chloroformate (2.8 mmol, 0.3 mL) is added dropwise while maintaining the temperature below 0°C.

-

Stirring is continued for 30 minutes, followed by the addition of diethylamine (2.8 mmol, 0.3 mL).

-

The mixture is stirred in the ice bath for 2 hours and then at room temperature overnight.

-

The reaction mixture is washed three times with 5% Na₂CO₃ solution and extracted with chloroform.

-

The combined chloroform layers are washed three times with distilled water, dried with a saturated solution of sodium chloride, and then with anhydrous MgSO₄.

-

The chloroform is evaporated to obtain the final product.

-

Synthetic Workflow Diagram

Caption: General synthetic workflow for creating Levofloxacin analogs.

Screening of Levofloxacin Analogs

Once synthesized, the novel analogs undergo a series of screening assays to determine their biological activity. The primary screening focuses on antimicrobial efficacy, while secondary screening may explore other therapeutic potentials, such as anticancer activity.

Antimicrobial Screening

The antimicrobial activity of the analogs is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Protocol 3: Antimicrobial Susceptibility Testing by Agar Dilution Method [12][13]

This method is used to determine the MIC of the synthesized compounds against various bacterial strains.

-

Materials: Mueller-Hinton agar, synthesized compounds, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), sterile petri dishes, incubator.

-

Procedure:

-

Prepare a stock solution of each test compound.

-

Prepare a series of two-fold dilutions of each compound in molten Mueller-Hinton agar.

-

Pour the agar-compound mixtures into sterile petri dishes and allow them to solidify.

-

Prepare a standardized inoculum of each bacterial strain (e.g., 0.5 McFarland standard).

-

Inoculate the surface of each agar plate with the bacterial suspensions.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

-

Cytotoxicity Screening

For analogs being investigated for anticancer potential, cytotoxicity assays are crucial. The MTT assay is a common colorimetric method to assess cell viability.

Protocol 4: MTT Cytotoxicity Assay

This protocol evaluates the in vitro cytotoxic activities of the synthesized analogs against cancer cell lines.

-

Materials: Cancer cell lines (e.g., HepG2, CT26), normal cell line (e.g., CHO), RPMI-1640 medium, fetal bovine serum (FBS), penicillin/streptomycin, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), dimethyl sulfoxide (DMSO), 96-well plates.

-

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Prepare stock solutions of the test compounds in DMSO and then dilute them with the culture medium to the desired concentrations.

-

Treat the cells with various concentrations of the compounds and incubate for 48 hours.

-

After incubation, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Screening Workflow Diagram

Caption: A typical workflow for screening Levofloxacin analogs.

Data Presentation

Table 1: Antimicrobial Activity (MIC) of Levofloxacin Analogs

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |

| Levofloxacin | 2 | 4 | - | - | [1] |

| [R₄W₄K]-Levofloxacin | 32 | 128 | - | - | [1] |

| Levofloxacin-Q | >128 | >128 | - | - | [1] |

| [R₄W₄K]-Levofloxacin-Q | 8 | 32 | - | - | [1] |

| Oxime derivative 6e | 0.04-0.19 | 1.56–100 | - | - | [12] |

| Oxime derivative 6h | 0.04-0.19 | 1.56–100 | - | - | [12] |

| Oxime derivative 6i | 0.04-0.19 | 1.56–100 | - | - | [12] |

| Thionated Levofloxacin | - | 1.9 µM | - | - | [2] |

Note: MIC values can vary based on the specific strains and testing conditions used.

Table 2: Cytotoxicity (IC₅₀) of Fluoroquinolone Analogs against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Ciprofloxacin Derivative (B) | CT26 (Murine colon carcinoma) | 20 µg/mL | |

| Moxifloxacin Analog (IIIf) | Average across NCI-60 panel | 1.78 | [10] |

| Ofloxacin Analog (VIb) | Average across NCI-60 panel | 1.45 | [10] |

Mechanism of Action and Signaling Pathways

The primary antibacterial mechanism of levofloxacin and its analogs is the inhibition of bacterial DNA gyrase and topoisomerase IV.[4][5] DNA gyrase introduces negative supercoils into DNA, which is essential for relieving torsional stress during DNA replication and transcription.[4][6] Topoisomerase IV is primarily involved in decatenating replicated chromosomes, allowing for their segregation into daughter cells.[4] By forming a complex with these enzymes and the bacterial DNA, the fluoroquinolones stabilize the DNA cleavage complex, leading to lethal double-strand breaks.[4]

Bacterial DNA Replication Inhibition Pathway

Caption: Mechanism of antibacterial action via enzyme inhibition.

Anticancer Signaling Pathways

Recent research indicates that levofloxacin can exert broad-spectrum anticancer activity.[9] This effect is mediated through the regulation of multiple genes and signaling pathways. Levofloxacin has been shown to inhibit cancer cell proliferation and clone formation by inducing cell cycle arrest at the G2/M phase and enhancing apoptosis.[9] Key regulated pathways include the MAPK/apoptosis pathway and the p53 signaling pathway, which are involved in cell growth, differentiation, cell death, and angiogenesis.[9]

Caption: Signaling pathways involved in Levofloxacin's anticancer activity.

Conclusion

The synthesis and screening of levofloxacin analogs represent a promising avenue for the discovery of novel therapeutic agents. By strategically modifying the core fluoroquinolone structure, researchers can develop compounds with enhanced activity against resistant pathogens and even uncover new therapeutic applications, such as in oncology. The methodologies outlined in this guide provide a framework for the rational design, synthesis, and evaluation of these next-generation compounds. Continued exploration of structure-activity relationships and mechanisms of action will be crucial in translating these research efforts into clinically effective drugs that can address the evolving challenges in infectious diseases and cancer treatment.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Thionated Levofloxacin: Insights into a New Generation of Quinolones with Potential Therapeutic and Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. impactfactor.org [impactfactor.org]

- 9. Levofloxacin exerts broad-spectrum anticancer activity via regulation of THBS1, LAPTM5, SRD5A3, MFAP5 and P4HA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioequivalence and in vitro antimicrobial activity between generic and brand-name levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Topoisomerase: An In-depth Technical Guide to the Alternative Molecular Targets of Levofloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a third-generation fluoroquinolone antibiotic, is widely recognized for its potent bactericidal activity, which is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] This mechanism effectively disrupts bacterial DNA replication and repair, leading to cell death. However, a growing body of evidence reveals that Levofloxacin's molecular interactions extend beyond these classical targets, influencing a range of eukaryotic cellular processes. These "off-target" effects are of significant interest to researchers and drug development professionals, as they may underlie some of the adverse effects associated with fluoroquinolone use and also present opportunities for drug repurposing, particularly in oncology and immunomodulation.

This technical guide provides a comprehensive overview of the molecular targets of Levofloxacin beyond bacterial topoisomerases. It delves into the impact of Levofloxacin on mitochondrial function, key cellular signaling pathways, and the immune response. This document summarizes quantitative data, presents detailed experimental protocols for investigating these interactions, and provides visual representations of the involved pathways and workflows to facilitate a deeper understanding of Levofloxacin's broader pharmacological profile.

Mitochondrial Dysfunction and Oxidative Stress

A significant non-topoisomerase target of Levofloxacin is the mitochondrion, the powerhouse of the eukaryotic cell. Levofloxacin has been shown to induce mitochondrial dysfunction through multiple mechanisms, leading to a cascade of events that can culminate in cell death. This has been particularly noted in cancer cell lines.[2][3]

Levofloxacin inhibits the activities of mitochondrial electron transport chain (ETC) complex I and complex III.[2][3] This inhibition disrupts the flow of electrons, leading to a reduction in mitochondrial respiration and a subsequent decrease in ATP production. The disruption of the ETC also results in the increased production of reactive oxygen species (ROS), such as mitochondrial superoxide and hydrogen peroxide, leading to oxidative stress and cellular damage.[2]

Quantitative Data: Mitochondrial Effects of Levofloxacin

| Parameter | Cell Line | Effect | Concentration/IC50 | Reference |

| Cytotoxicity | A549 (Non-small cell lung cancer) | Inhibition of cell proliferation | IC50 ≈ 100 µM | [2] |

| Mitochondrial Respiration | Breast cancer cell lines | Decreased | Not specified | [4][5] |

| ATP Production | Lung and breast cancer cell lines | Reduced | Not specified | [2][4][5] |

| ROS Production | Lung cancer cell lines | Increased | Not specified | [2] |

Experimental Protocol: Assessment of Mitochondrial Respiration using Seahorse XF Cell Mito Stress Test

This protocol outlines a common method for assessing mitochondrial function by measuring the oxygen consumption rate (OCR).

1. Cell Preparation:

-

Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere and grow.[6]

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.[6]

-

Incubate the plate in a non-CO2 incubator at 37°C for one hour prior to the assay.[6]

2. Cartridge Hydration and Calibration:

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[6]

-

Load the hydrated sensor cartridge with the compounds to be injected: oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of rotenone and antimycin A, into the appropriate ports.[6][7]

3. Seahorse XF Analyzer Operation:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.[6]

-

Replace the calibrant plate with the cell culture plate and initiate the assay.[6]

-

The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function:

4. Data Analysis:

-

Normalize the OCR data to the cell number or protein concentration in each well.[6]

-

Calculate the parameters of mitochondrial respiration, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

Inhibition of Mitochondrial Biogenesis and Downstream Signaling

Levofloxacin has been identified as an inhibitor of mitochondrial biogenesis, a process crucial for the generation of new mitochondria.[4][5] This inhibitory effect contributes to its anti-proliferative and pro-apoptotic actions in cancer cells. The reduction in mitochondrial biogenesis leads to the deactivation of key pro-survival signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[4][5]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. By inhibiting mitochondrial biogenesis, Levofloxacin indirectly leads to the deactivation of this pathway, contributing to its anticancer effects.[4]

MAPK/ERK Pathway

The MAPK/ERK pathway is another central signaling route that controls a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Levofloxacin-induced inhibition of mitochondrial biogenesis also results in the suppression of the MAPK/ERK pathway.[4] Furthermore, independent studies have shown that Levofloxacin can regulate a MAPK/apoptosis/cytokine-cytokine receptor interaction pathway network.[8]

Caption: Levofloxacin inhibits signaling pathways.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Activation

Western blotting is a standard technique to detect and quantify the phosphorylation status of key proteins in a signaling pathway.

1. Cell Lysis and Protein Quantification:

-

Treat cells with Levofloxacin for the desired time and at various concentrations.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]

-

Quantify the total protein concentration of the lysates using a method such as the Bradford or BCA assay.[10]

2. Gel Electrophoresis and Protein Transfer:

-

Denature the protein lysates and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[9]

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt Ser473).[10]

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[10]

4. Detection and Analysis:

-

Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[9]

-

Capture the light signal using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.[10]

-

Quantify the band intensities to determine the relative change in protein phosphorylation.[11]

Immunomodulatory Effects

Levofloxacin exhibits significant immunomodulatory properties that are independent of its antibacterial activity. These effects are characterized by the modulation of cytokine production, which can influence the inflammatory response.

Levofloxacin has been shown to reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in various cell types, including human bronchial epithelial cells. Conversely, it can increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).

Quantitative Data: Immunomodulatory Effects of Levofloxacin

| Cytokine | Cell Type | Effect | Concentration | Reference |

| IL-6 | Human Bronchial Epithelial Cells | Reduction | 300 µg/mL (fourfold reduction) | |

| IL-8 | Human Bronchial Epithelial Cells | Reduction | 300 µg/mL (twofold reduction) | |

| TNF-α | Human Peripheral Blood Mononuclear Cells | Suppression | High concentrations | |

| IL-10 | Human Peripheral Blood Mononuclear Cells | Increase | >10 µg/mL |

Experimental Protocol: Quantification of Cytokines by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in biological samples.

1. Plate Coating:

-

Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6).[12]

-

Incubate overnight at 4°C.[12]

-

Wash the plate to remove unbound antibody and block the remaining protein-binding sites with a blocking buffer.[12]

2. Sample and Standard Incubation:

-

Add standards of known cytokine concentrations and the experimental samples (e.g., cell culture supernatants) to the wells.[12]

-

Incubate for a specified period (e.g., 2 hours at room temperature) to allow the cytokine to bind to the capture antibody.[12]

-

Wash the plate to remove unbound substances.[13]

3. Detection Antibody Incubation:

-

Add a biotin-conjugated detection antibody that recognizes a different epitope on the target cytokine.[13]

-

Incubate to form a "sandwich" of capture antibody-cytokine-detection antibody.[14]

-

Wash the plate.[14]

4. Signal Generation and Detection:

-

Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) that binds to the biotinylated detection antibody.[14]

-

Wash the plate.

-

Add a chromogenic substrate that is converted by the enzyme to a colored product.[13]

-

Stop the reaction with a stop solution.[13]

-

Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 450 nm).[13]

5. Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Interpolate the concentrations of the cytokine in the experimental samples from the standard curve.[13]

Other Eukaryotic Off-Target Effects

Eryptosis

Levofloxacin has been shown to induce eryptosis, the suicidal death of erythrocytes (red blood cells). This effect is mediated by the induction of oxidative stress, which leads to an increase in intracellular calcium, cell shrinkage, and the externalization of phosphatidylserine (PS) on the cell surface.

Experimental Protocol: Flow Cytometry Analysis of Eryptosis

Flow cytometry with Annexin V staining is a standard method to detect the externalization of phosphatidylserine, a hallmark of apoptosis and eryptosis.

1. Cell Preparation and Staining:

-

Isolate erythrocytes and treat them with Levofloxacin.

-

Wash the cells with a suitable buffer (e.g., PBS).[15]

-

Resuspend the cells in Annexin V binding buffer.[16]

-

Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) to the cell suspension.[15][16]

-

Incubate at room temperature in the dark.[16]

-

A viability dye such as propidium iodide (PI) or DAPI can be added to distinguish between apoptotic and necrotic cells.[16]

2. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.[15]

-

Excite the fluorochromes with appropriate lasers and detect the emitted fluorescence.

-

Gate on the erythrocyte population based on forward and side scatter properties.

-

Quantify the percentage of Annexin V-positive cells (eryptotic cells) and PI/DAPI-positive cells (necrotic or late apoptotic cells).[17]

Caption: Workflow for detecting eryptosis using flow cytometry.

Conclusion

The molecular interactions of Levofloxacin are more complex than its well-established role as a bacterial topoisomerase inhibitor. This guide has illuminated several key non-topoisomerase targets in eukaryotic cells, including mitochondria and components of crucial signaling and inflammatory pathways. The ability of Levofloxacin to induce mitochondrial dysfunction and oxidative stress, inhibit mitochondrial biogenesis, modulate the PI3K/Akt/mTOR and MAPK/ERK signaling cascades, and exert immunomodulatory effects highlights its multifaceted pharmacological profile.

For researchers and scientists, understanding these off-target effects is crucial for a comprehensive assessment of Levofloxacin's therapeutic potential and its adverse effect profile. For drug development professionals, these findings may open new avenues for repurposing Levofloxacin and for the rational design of new fluoroquinolone derivatives with improved target specificity or novel therapeutic applications. The experimental protocols and quantitative data provided herein serve as a valuable resource for the further investigation of Levofloxacin's diverse molecular interactions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Antibiotic drug levofloxacin inhibits proliferation and induces apoptosis of lung cancer cells through inducing mitochondrial dysfunction and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Repositioning of antibiotic levofloxacin as a mitochondrial biogenesis inhibitor to target breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]

- 7. content.protocols.io [content.protocols.io]

- 8. Levofloxacin exerts broad-spectrum anticancer activity via regulation of THBS1, LAPTM5, SRD5A3, MFAP5 and P4HA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biovendor.com [biovendor.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 17. bosterbio.com [bosterbio.com]

Methodological & Application

Levalacin (Levofloxacin) In Vitro Susceptibility Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to Levalacin (Levofloxacin), a broad-spectrum fluoroquinolone antibiotic. The following standardized methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are described: Broth Microdilution, Agar Dilution, and Kirby-Bauer Disk Diffusion.

Data Summary

Accurate determination of the Minimum Inhibitory Concentration (MIC) or zone of inhibition is crucial for assessing the efficacy of Levofloxacin against relevant bacterial pathogens. The data presented in the following tables are essential for the interpretation of susceptibility testing results and for quality control.

Table 1: CLSI and EUCAST Quality Control Ranges for Levofloxacin

Quality control (QC) testing is a critical component of antimicrobial susceptibility testing, ensuring the accuracy and reproducibility of results. The following table outlines the acceptable QC ranges for reference bacterial strains when tested against Levofloxacin.

| Quality Control Strain | Method | CLSI Acceptable Range | EUCAST Acceptable Range |

| Escherichia coli ATCC® 25922 | Broth Dilution (MIC in µg/mL) | 0.008 - 0.06 | 0.008 - 0.06 |

| Disk Diffusion (Zone Diameter in mm) | 29 - 37 | 29 - 37 | |

| Pseudomonas aeruginosa ATCC® 27853 | Broth Dilution (MIC in µg/mL) | 0.5 - 4 | 0.25 - 2 |

| Disk Diffusion (Zone Diameter in mm) | 19 - 26 | 19 - 26 | |

| Staphylococcus aureus ATCC® 29213 | Broth Dilution (MIC in µg/mL) | 0.06 - 0.5 | 0.06 - 0.25 |

| Enterococcus faecalis ATCC® 29212 | Broth Dilution (MIC in µg/mL) | 0.25 - 2 | 0.25 - 2 |

| Haemophilus influenzae ATCC® 49247 | Broth Dilution (MIC in µg/mL) | 0.008 - 0.03 | 0.004 - 0.03 |

| Disk Diffusion (Zone Diameter in mm) | 32 - 40 | 32 - 40 | |

| Streptococcus pneumoniae ATCC® 49619 | Broth Dilution (MIC in µg/mL) | 0.5 - 2 | 0.5 - 2 |

| Disk Diffusion (Zone Diameter in mm) | 20 - 28 | 20 - 28 |

Table 2: CLSI and EUCAST Interpretive Criteria (Breakpoints) for Levofloxacin

Interpretive criteria are used to categorize a bacterial isolate as Susceptible (S), Intermediate (I), or Resistant (R) to Levofloxacin based on the MIC value or zone of inhibition diameter. These breakpoints can vary depending on the bacterial species and the standardizing body. The following table provides a summary of the current breakpoints.

| Organism | Method | CLSI Breakpoints (µg/mL or mm) | EUCAST Breakpoints (µg/mL or mm) |

| Enterobacterales | MIC (µg/mL) | S ≤1, I=2, R ≥4 | S ≤0.5, R >1 |

| Disk Diffusion (mm) | S ≥21, I=18-20, R ≤17 | S ≥22, R <17 | |

| Pseudomonas aeruginosa | MIC (µg/mL) | S ≤1, I=2, R ≥4 | S ≤1, R >1 |

| Disk Diffusion (mm) | S ≥21, I=18-20, R ≤17 | S ≥17, R <17 | |

| Staphylococcus aureus | MIC (µg/mL) | S ≤1, I=2, R ≥4 | S ≤1, R >1 |

| Disk Diffusion (mm) | S ≥21, I=18-20, R ≤17 | S ≥20, R <20 | |

| Enterococcus spp. | MIC (µg/mL) | S ≤1, I=2, R ≥4 | S ≤1, R >2 |

| Disk Diffusion (mm) | S ≥21, I=18-20, R ≤17 | S ≥19, R <16 | |

| Streptococcus pneumoniae | MIC (µg/mL) | S ≤1, I=2, R ≥4 | S ≤1, R >2 |

| Disk Diffusion (mm) | S ≥21, I=18-20, R ≤17 | S ≥22, R <19 |

Note: Breakpoints are subject to change and users should always refer to the latest versions of the CLSI M100 and EUCAST breakpoint tables.

Experimental Protocols

The following sections provide detailed methodologies for performing in vitro susceptibility testing for Levofloxacin.

General Materials and Reagents

-

Levofloxacin analytical powder

-

Appropriate solvents for stock solution preparation (e.g., 0.1 N NaOH, sterile water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Sterile swabs, pipettes, and tubes

-

96-well microtiter plates

-

Petri dishes (90 mm or 150 mm)

-

Levofloxacin antimicrobial disks (5 µg)

-

Quality control bacterial strains (see Table 1)

-

Incubator (35 ± 2 °C)

Inoculum Preparation (Standardized for all methods)

A standardized inoculum is critical for accurate and reproducible susceptibility test results. The direct colony suspension method is recommended.

-

From a fresh (18-24 hour) non-selective agar plate, touch 3-5 isolated colonies of the test organism with a sterile loop or swab.

-

Suspend the colonies in sterile saline or broth.

-

Vortex the suspension to ensure it is homogenous.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacteria or diluting with sterile saline/broth. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Use the standardized inoculum within 15 minutes of preparation.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of Levofloxacin in a liquid medium.

-

Prepare Levofloxacin Stock Solution: Prepare a stock solution of Levofloxacin at a concentration of 1000 µg/mL or higher.

-

Prepare Serial Dilutions: Perform serial two-fold dilutions of the Levofloxacin stock solution in CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

-

Inoculate Wells: Dilute the standardized bacterial suspension (0.5 McFarland) in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

-

Read Results: The MIC is the lowest concentration of Levofloxacin that completely inhibits visible growth of the organism.

Agar Dilution Method

This method also determines the MIC of Levofloxacin, but on a solid medium.

-

Prepare Levofloxacin-Agar Plates: Prepare a series of MHA plates each containing a specific concentration of Levofloxacin. This is done by adding the appropriate volume of Levofloxacin stock solution to molten MHA before pouring the plates.

-

Inoculate Plates: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension (diluted to approximately 10⁴ CFU per spot). A multipoint inoculator can be used.

-

Incubation: Allow the inocula to dry, then invert the plates and incubate at 35 ± 2 °C for 16-20 hours.

-

Read Results: The MIC is the lowest concentration of Levofloxacin that prevents visible growth.

Application Notes and Protocols for Leualacin (Levofloxacin) in Bacterial Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Leualacin (Levofloxacin), a potent fluoroquinolone antibiotic, in various bacterial cell culture experiments. Levofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1][2][3][4][5][6][7][8] It is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[3][4][5]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Levofloxacin against various bacterial strains.

| Bacterial Strain | MIC Range (µg/mL) | Reference |

| Pseudomonas aeruginosa | 2 - 16 | [9] |

| Stenotrophomonas maltophilia | Susceptibility at 85% with ≤ 2 µg/mL | [10] |

| Escherichia coli | ≤ 0.25 - 2 | [11] |

| Klebsiella pneumoniae | ≤ 0.25 - 2 | [11] |

| Staphylococcus aureus | 0.25 - 1 | [9][12] |

| Streptococcus pneumoniae | 1 - 2 | [12] |

Table 2: Time-Kill Assay Results for Levofloxacin against Pseudomonas aeruginosa.

| Concentration | Time (hours) | Log10 CFU/mL Reduction | Reference |

| 1 x MIC (2 µg/mL) | 24 | Bactericidal | [9] |

| 2 x MIC (4 µg/mL) | 24 | Bactericidal | [9] |

| 4 x MIC (8 µg/mL) | 24 | Bactericidal | [9] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an agar or broth dilution susceptibility test.

Protocol: Broth Microdilution Method [13][14]

-

Prepare Levofloxacin Stock Solution: Prepare a stock solution of Levofloxacin in a suitable solvent (e.g., water or DMSO) at a high concentration.

-

Prepare Bacterial Inoculum: Culture the bacterial strain of interest overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the Levofloxacin stock solution in a 96-well microtiter plate containing broth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Reading the MIC: The MIC is the lowest concentration of Levofloxacin at which there is no visible growth of bacteria.[15]

Alternative Method: Ezy MIC™ Strips [16][17]

Ezy MIC™ strips are paper strips with a predefined gradient of antibiotic.

-

Inoculum Preparation and Plating: Prepare the bacterial inoculum as described above and swab it evenly onto the surface of an agar plate (e.g., Mueller Hinton Agar).

-

Strip Application: Aseptically place the Levofloxacin Ezy MIC™ strip onto the agar surface.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Reading: An elliptical zone of inhibition will form. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[16]

Time-Kill Assay

This assay determines the rate of bacterial killing by an antimicrobial agent over time.

-

Bacterial Culture: Prepare a logarithmic phase culture of the test bacterium in a suitable broth.

-

Exposure to Levofloxacin: Add Levofloxacin to the bacterial culture at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control without the antibiotic.

-

Sampling: At specific time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.[9][18]

-

Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each Levofloxacin concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Anti-Biofilm Assay

This assay evaluates the efficacy of Levofloxacin in preventing biofilm formation or eradicating established biofilms.

Protocol: Biofilm Inhibition Assay [13]

-

Inoculum and Drug Preparation: In a 96-well microplate, add 196 µL of broth and 4 µL of an overnight bacterial culture per well. Add varying concentrations of Levofloxacin to the wells.

-

Incubation: Incubate the plate for 24 hours at 37°C to allow for biofilm formation.

-

Quantification:

-

Gently wash the wells with saline to remove planktonic cells.

-

Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet with 95% ethanol.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Protocol: Biofilm Eradication Assay [13]

-

Biofilm Formation: Grow biofilms in a 96-well plate for 24 hours as described above.

-

Treatment: After removing the planktonic cells, add fresh broth containing different concentrations of Levofloxacin to the wells with established biofilms.

-

Incubation: Incubate for another 24 hours.

-

Quantification: Quantify the remaining biofilm biomass using the crystal violet staining method as described for the inhibition assay.

Mandatory Visualizations

Caption: Mechanism of action of Levofloxacin in bacteria.

Caption: Workflow for MIC determination by broth microdilution.

Caption: Workflow for a time-kill assay.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Levofloxacin - Wikipedia [en.wikipedia.org]

- 4. flarer.ch [flarer.ch]

- 5. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]

- 6. What is the mechanism of Levofloxacin? [synapse.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. What is Levofloxacin used for? [synapse.patsnap.com]

- 9. Effect of Ciprofloxacin, Levofloxacin, and Ofloxacin on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Levofloxacin in vitro activity and time-kill evaluation of Stenotrophomonas maltophilia clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of Differences in MIC Values on Clinical Outcomes in Patients with Bloodstream Infections Caused by Gram-Negative Organisms Treated with Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Efficacy of levofloxacin against biofilms of Pseudomonas aeruginosa isolated from patients with respiratory tract infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Bactericidal Activity and Postantibiotic Effect of Levofloxacin against Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. himedialabs.com [himedialabs.com]

- 17. liofilchem.com [liofilchem.com]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Leualacin (Levofloxacin) Solution Preparation in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leualacin, the L-isomer of the racemic drug substance ofloxacin, is a third-generation fluoroquinolone antibiotic.[1][2] It exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][3][4] These application notes provide detailed protocols for the preparation of this compound solutions for various laboratory applications, including microbiological assays and cell culture experiments.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of solutions.

| Property | Value | Reference |

| Chemical Name | (-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid hemihydrate | [3][4] |

| Molecular Formula | C₁₈H₂₀FN₃O₄ · ½ H₂O | [3] |

| Molecular Weight | 370.38 g/mol | [3] |

| Appearance | Light yellowish-white to yellow-white crystal or crystalline powder | [1][3] |

| pKa | pKa₁ (carboxylic acid) = 5.45 - 6.05; pKa₂ (piperazinyl group) = 6.2 - 8.22 | [2][4][5] |

| UV max (λmax) | 299 nm | [6] |

Solubility Data

The solubility of this compound is highly dependent on the pH and the solvent used.

Aqueous Solubility

| pH | Approximate Solubility (mg/mL) | Reference |

| 0.6 - 5.8 | ~100 | [3] |

| 6.7 (maximum) | 272 | [3] |

| 6.9 (minimum) | ~50 | [3] |

| 7.2 (PBS) | ~5 | [6] |

Organic Solvent Solubility

| Solvent | Approximate Solubility (mg/mL) | Reference |

| Dimethyl sulfoxide (DMSO) | 25 - 55 | [6][7] |

| Dimethylformamide (DMF) | 30 | [6] |

| Ethanol | 1 - 9 | [4][6][7] |

| Water | 17 | [7] |

| Glacial Acetic Acid | Soluble | [8] |

| Dichloromethane | Soluble | [8] |

| Methanol | Slightly Soluble | [8] |

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol is suitable for preparing a concentrated stock solution for use in various in vitro assays.

Materials:

-

This compound (hydrate) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.

-

Transfer the weighed powder into a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can aid dissolution.[9]

-

Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[6]

Protocol 2: Preparation of this compound Working Solutions for Minimum Inhibitory Concentration (MIC) Assays

This protocol describes the preparation of serial dilutions of this compound for determining the MIC against bacterial strains.

Materials:

-

10 mg/mL this compound stock solution in DMSO

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and pipettors

Procedure:

-

Perform a serial two-fold dilution of the 10 mg/mL this compound stock solution in the appropriate sterile broth to achieve the desired concentration range for the MIC assay.

-

For example, to prepare a starting concentration of 100 µg/mL, dilute the 10 mg/mL stock solution 1:100 in the broth.

-

In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12.

-

Add 200 µL of the 100 µg/mL this compound working solution to well 1.

-

Transfer 100 µL from well 1 to well 2, mix by pipetting up and down, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.

-

Well 11 should serve as a growth control (broth and inoculum only), and well 12 as a sterility control (broth only).

-

The final concentrations in the wells will range from 50 µg/mL to 0.098 µg/mL after the addition of the bacterial inoculum.

Protocol 3: Preparation of this compound for Cell Culture Applications

This protocol outlines the preparation of this compound for treating mammalian cell lines in culture.

Materials:

-

10 mg/mL this compound stock solution in DMSO

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile pipette tips and pipettors

Procedure:

-

Thaw an aliquot of the 10 mg/mL this compound stock solution at room temperature.

-

Dilute the stock solution in sterile cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

-

For example, to prepare a 100 µg/mL working solution, dilute the 10 mg/mL stock solution 1:100 in the cell culture medium. This will result in a final DMSO concentration of 1%. Further dilutions should be made to reduce the DMSO concentration if necessary.

-

Add the this compound working solution to the cell culture plates to achieve the desired final concentration for the experiment. For instance, adding 10 µL of a 100 µg/mL working solution to 1 mL of cell culture medium will result in a final concentration of 1 µg/mL.

Stability and Storage

Proper storage of this compound solutions is essential to maintain their stability and efficacy.

| Solution Type | Storage Temperature | Stability | Reference |

| Powder | -20°C | ≥ 4 years | [6] |

| Stock Solution in DMSO | -20°C | Several months | [9] |

| Aqueous Solution (e.g., in PBS) | 4°C | Not recommended for more than one day | [6] |

| Diluted in IV fluids (5 mg/mL) | 25°C (Room Temperature) | 72 hours | [10] |

| Diluted in IV fluids (5 mg/mL) | 5°C (Refrigerated) | 14 days | [10] |

| Diluted in IV fluids (frozen) | -20°C | 6 months | [10] |

Note: this compound solutions are sensitive to light and should be protected from direct daylight to prevent degradation.[5][11] The primary degradation product upon light exposure is this compound N-oxide.[11]

Visualizations

Mechanism of Action

The following diagram illustrates the mechanism of action of this compound in bacteria.

Caption: Mechanism of this compound Action.

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the workflow for preparing a this compound stock solution.

Caption: Stock Solution Preparation Workflow.

References

- 1. Levofloxacin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 5. Stability and Antibiotic Potency Improvement of Levofloxacin by Producing New Salts with 2,6- and 3,5-Dihydroxybenzoic Acid and Their Comprehensive Structural Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Levofloxacin | 100986-85-4 [chemicalbook.com]

- 9. Levofloxacin | CAS:100986-85-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. globalrph.com [globalrph.com]

- 11. researchgate.net [researchgate.net]

Application of Levofloxacin in Molecular Biology Research: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a powerful tool in molecular biology research, extending beyond its clinical use for treating bacterial infections. Its primary mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair.[1][2][3][4][5] This specific mode of action makes Levofloxacin a valuable agent for studying these fundamental bacterial processes. Furthermore, emerging research has unveiled its potential in cancer and viral research, where it exhibits cytotoxic effects on cancer cells and can inhibit viral replication.[6][7]

These application notes provide an overview of Levofloxacin's use in molecular biology, with detailed protocols for key experiments and a summary of relevant quantitative data.

Investigating Bacterial DNA Replication and Topology

Levofloxacin's targeted inhibition of DNA gyrase and topoisomerase IV allows researchers to probe the intricacies of bacterial DNA replication and the regulation of DNA supercoiling.

Application:

-

Studying DNA Gyrase and Topoisomerase IV Function: By observing the effects of Levofloxacin on bacterial DNA, researchers can elucidate the specific roles of these enzymes in DNA replication, chromosome segregation, and transcription.[1][3][4]

-

Screening for Antibacterial Resistance: Levofloxacin is used to study the molecular mechanisms of antibiotic resistance, often involving mutations in the gyrA and parC genes that encode for DNA gyrase and topoisomerase IV, respectively.[2]

-

Inducing DNA Damage Response: The formation of Levofloxacin-topoisomerase-DNA complexes leads to double-strand breaks, triggering the bacterial DNA damage response.[4][5] This can be used to study the pathways involved in bacterial DNA repair.

Experimental Protocol: DNA Gyrase Inhibition Assay

This protocol is designed to assess the inhibitory effect of Levofloxacin on the supercoiling activity of DNA gyrase.

Materials:

-

Purified DNA gyrase (subunits A and B)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Levofloxacin stock solution (dissolved in a suitable solvent like DMSO or water)

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes. A typical reaction mixture (20-30 µL) contains the assay buffer, relaxed plasmid DNA (e.g., 0.5 µg), and varying concentrations of Levofloxacin.

-

Add a defined amount of DNA gyrase to each reaction mixture. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K) and incubating further to remove the protein.

-

Analyze the DNA topology by running the samples on a 1% agarose gel.

-

Stain the gel and visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently.

-

Quantify the inhibition by measuring the decrease in the supercoiled DNA band in the presence of Levofloxacin. The IC50 value, the concentration of Levofloxacin that causes 50% inhibition of the enzyme's activity, can then be determined.

Anticancer Research Applications

Recent studies have highlighted the potential of Levofloxacin as an anticancer agent, demonstrating its ability to induce apoptosis and cell cycle arrest in various cancer cell lines.[6][8]

Application:

-

Inducing Apoptosis and Cell Cycle Arrest: Levofloxacin has been shown to arrest the cell cycle, often at the S or G2/M phase, and to induce apoptosis in cancer cells.[6][8][9][10]

-

Investigating Signaling Pathways: The anticancer effects of Levofloxacin are associated with the modulation of key signaling pathways, including those involving p53, MAPK, and Bcl-2 family proteins.[6][8]

-

Drug Repurposing and Derivative Synthesis: Levofloxacin serves as a lead compound for the development of new anticancer drugs with improved efficacy and reduced toxicity.[9][11]

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effects of Levofloxacin on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, Hep3B)

-

Complete cell culture medium

-

Levofloxacin stock solution

-